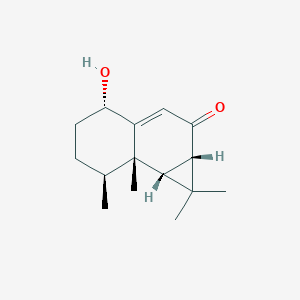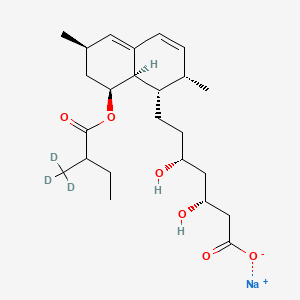![molecular formula C16H23NO11 B13446987 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid is a complex organic compound that belongs to the class of glycosylated amino acids This compound is characterized by the presence of multiple acetyl groups and a glycosidic linkage to a galactopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected galactopyranosyl moiety is then linked to the acetic acid derivative through a glycosidic bond.
Introduction of Acetylamino Group: The acetylamino group is introduced to the 2-deoxy position of the galactopyranosyl moiety.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups of the acetyl moieties, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with substituted functional groups in place of acetyl groups.
Scientific Research Applications
2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes involving glycosylation.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through its glycosidic linkage and acetylamino group. These interactions can modulate enzymatic activities and influence biochemical pathways. For instance, the compound may inhibit or activate glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler analog without the acetyl groups.
N-Acetyl-D-galactosamine: Another glycosylated amino acid with a different glycosidic linkage.
Comparison:
Uniqueness: The presence of multiple acetyl groups and the specific glycosidic linkage in 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid makes it unique compared to its analogs. These structural features can influence its reactivity and interactions with biological molecules.
Applications: While similar compounds may have overlapping applications, the unique structure of this compound can offer distinct advantages in specific research and industrial contexts.
Properties
Molecular Formula |
C16H23NO11 |
|---|---|
Molecular Weight |
405.35 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C16H23NO11/c1-7(18)17-13-15(27-10(4)21)14(26-9(3)20)11(5-24-8(2)19)28-16(13)25-6-12(22)23/h11,13-16H,5-6H2,1-4H3,(H,17,18)(H,22,23)/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
HVAIRZMRBOGXLF-YMILTQATSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)

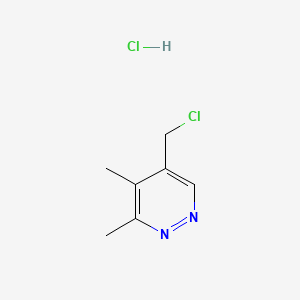

![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
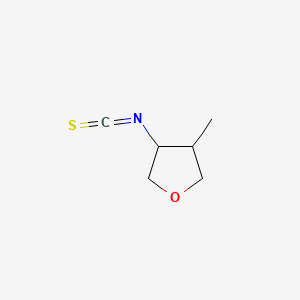
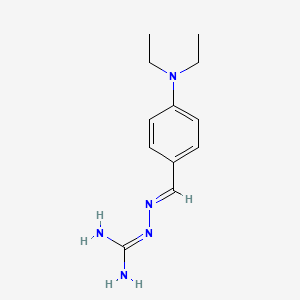
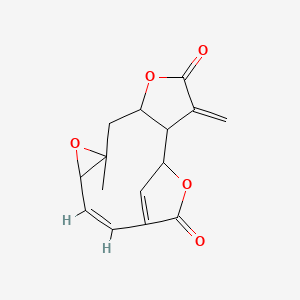


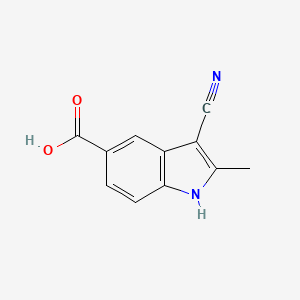
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
